molecular formula C8H14O3 B178135 2,2-Dimethyl-4-oxohexanoic acid CAS No. 15118-53-3

2,2-Dimethyl-4-oxohexanoic acid

Cat. No.: B178135
CAS No.: 15118-53-3
M. Wt: 158.19 g/mol
InChI Key: WCDLSRSKDWMPNQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 . It is characterized by a carboxylic acid functional group and a ketone group at the 4-position, with two methyl groups providing steric bulk at the 2-position. This structure classifies it as a beta-keto acid derivative, a category known for its utility in organic synthesis. Compounds with 4-oxo acid structures serve as valuable intermediates and building blocks in chemical research . For instance, analogous 4-oxo and 5-oxo alkanoic acids are frequently employed in synthetic pathways, such as the formation of lactones and as precursors in the development of more complex molecular architectures . Researchers value these scaffolds for constructing heterocyclic compounds and exploring structure-activity relationships in medicinal chemistry . As with many specialized biochemicals, 2,2-Dimethyl-4-oxohexanoic acid is intended for laboratory research applications. For specific physical and chemical data, including purity, spectral information, and handling instructions, please consult the Certificate of Analysis or contact our technical support team. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

15118-53-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2-dimethyl-4-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-4-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

WCDLSRSKDWMPNQ-UHFFFAOYSA-N

SMILES

CCC(=O)CC(C)(C)C(=O)O

Canonical SMILES

CCC(=O)CC(C)(C)C(=O)O

Synonyms

2,2-Dimethyl-4-oxohexanoic acid

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 2,2-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-4-oxohexanoic acid (CAS: 15118-53-3) is a specialized aliphatic keto-acid intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and selective aldo-keto reductase (AKR1C3) inhibitors.[1][2][3][4][5] Its structural uniqueness lies in the gem-dimethyl substitution at the


-position relative to the carboxyl group, combined with a 

-keto functionality. This architecture serves two critical functions in medicinal chemistry: it introduces metabolic stability by blocking

-oxidation and imposes conformational constraints (Thorpe-Ingold effect) that favor cyclization reactions, particularly in Fischer indole synthesis .

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, a validated synthetic protocol via lactone oxidation, and its application in developing "reversed" indomethacin analogues.

Molecular Architecture & Physiochemical Properties

The molecule features a six-carbon chain functionalized with a terminal carboxylic acid and an internal ketone. The gem-dimethyl group at C2 is the defining structural motif, significantly altering the electronic and steric environment compared to the linear 4-oxohexanoic acid.

Structural Specifications
PropertyData
IUPAC Name 2,2-Dimethyl-4-oxohexanoic acid
CAS Registry Number 15118-53-3
Molecular Formula

Molecular Weight 158.19 g/mol
SMILES CCC(=O)CC(C)(C)C(=O)O
Appearance White solid / Crystalline powder
Melting Point 87–88 °C
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water
Structural Analysis
  • C1 (Carboxyl): The acidic center (

    
    ). The adjacent gem-dimethyl group reduces the acidity slightly via inductive electron donation (+I effect) and sterically hinders esterification.
    
  • C2 (Gem-dimethyl): The quaternary carbon creates a "kink" in the chain, promoting the proximity of the C1 and C4 centers. This facilitates intramolecular reactions (like lactonization or cyclization with hydrazines).

  • C4 (Ketone): The reactive carbonyl center. In Fischer indole synthesis, this ketone undergoes hydrazone formation followed by [3,3]-sigmatropic rearrangement.

Synthetic Pathways & Process Chemistry

Since 2,2-dimethyl-4-oxohexanoic acid is not widely commercially available, it is typically synthesized de novo. The most robust protocol involves the formation of a


-lactone intermediate followed by oxidative ring opening.
Validated Synthesis Protocol

Route: Alkylation-Cyclization


 Saponification 

Oxidation
Step 1: Synthesis of 5-ethyl-3,3-dimethyldihydrofuran-2(3H)-one (Lactone Intermediate)
  • Reagents: Isobutyric acid, LDA (Lithium Diisopropylamide), 1,2-Epoxybutane.

  • Mechanism: Generation of the isobutyric acid dianion followed by nucleophilic attack on the epoxide. The resulting

    
    -hydroxy acid spontaneously cyclizes to the lactone under acidic workup.
    
Step 2: Saponification & Oxidation (The RuO₂/NaOCl Method)

This step converts the lactone to the open-chain keto acid. Direct hydrolysis yields the hydroxy acid; subsequent oxidation converts the C4 alcohol to a ketone.

Protocol:

  • Saponification: Suspend the crude lactone (1.0 eq) in water. Add 5N NaOH (approx. 1.2 eq) and stir for 1 hour to open the lactone ring to the sodium salt of 4-hydroxy-2,2-dimethylhexanoic acid.

  • Oxidation: Chill the mixture to 0–5 °C. Add catalytic Ruthenium Dioxide (

    
    ).
    
  • Hypochlorite Addition: Dropwise add Sodium Hypochlorite (NaOCl, 10–15% active chlorine) while maintaining temperature

    
     °C. The color transition from black (
    
    
    
    ) to greenish-yellow indicates the formation of the active oxidant (
    
    
    ).
  • Workup: Quench excess oxidant with isopropanol. Acidify with HCl to pH 1–2. Extract with ethyl acetate or dichloromethane.

Synthesis Workflow Diagram

SynthesisPath Isobutyric Isobutyric Acid (Starting Material) Lactone Intermediate Lactone (5-ethyl-3,3-dimethyl...) Isobutyric->Lactone 1. LDA (2 eq) 2. Epoxide 3. H+ Workup Epoxide 1,2-Epoxybutane Epoxide->Lactone HydroxySalt Hydroxy Acid Salt (Open Chain) Lactone->HydroxySalt NaOH (5N) Saponification Target 2,2-Dimethyl-4-oxohexanoic Acid (Target) HydroxySalt->Target RuO2 (cat) / NaOCl Oxidation

Figure 1: Synthetic route from isobutyric acid to 2,2-dimethyl-4-oxohexanoic acid via lactone oxidation.[6][7]

Spectroscopic Characterization

Accurate identification of the product relies on Nuclear Magnetic Resonance (NMR). The gem-dimethyl signal is a diagnostic singlet, while the ethyl group displays a characteristic triplet-quartet pattern (though the quartet is often obscured or appears as a multiplet depending on field strength).

NMR Data (DMSO-d₆)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 0.88Triplet (

Hz)
3HC6 Methyl (Terminal)
¹H 1.10Singlet6HC2 Gem-Dimethyls
¹H 2.36Quartet (

Hz)
2HC5 Methylene
¹H 2.67Singlet2HC3 Methylene
¹³C 7.94Singlet-C6
¹³C 25.75Singlet-Gem-Dimethyl Carbons
¹³C 35.81Singlet-C5
¹³C 51.25Singlet-C3
¹³C 178.62Singlet-C1 (Carboxyl)
¹³C 209.39Singlet-C4 (Ketone)

Note: The C2 quaternary carbon signal typically appears near 40 ppm but may be obscured by the DMSO solvent residual peak.

Applications in Drug Development[5]

The primary utility of 2,2-dimethyl-4-oxohexanoic acid is as a cyclization reagent in the synthesis of indole-based therapeutics.

Fischer Indole Synthesis (Indomethacin Analogues)

In the development of selective AKR1C3 inhibitors (potential treatments for castrate-resistant prostate cancer), this acid is reacted with aryl hydrazines (e.g., 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride).[2]

  • Mechanism: The hydrazine nitrogen attacks the C4 ketone of the acid.

  • Outcome: The resulting hydrazone undergoes acid-catalyzed rearrangement to form an indole ring.

  • Resulting Structure: The 2,2-dimethylhexanoic acid chain becomes the substituent at the indole 3-position (or 2-position, depending on the hydrazine substitution pattern). The gem-dimethyl group prevents metabolic degradation of the side chain, a common failure point for linear analogues.

Metabolic Stability Engineering

The incorporation of the gem-dimethyl group is a classic medicinal chemistry tactic (the "Thorpe-Ingold" or "Gem-Dimethyl" effect).

  • Steric Shielding: It protects the adjacent carboxyl group from rapid glucuronidation or esterification in vivo.

  • Beta-Oxidation Blockade: In fatty acid metabolism,

    
    -oxidation occurs at the C3 position. The quaternary C2 prevents the formation of the 
    
    
    
    -
    
    
    unsaturated intermediate required for this degradation pathway, significantly extending the half-life of the drug candidate.

References

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3. Source: Journal of Medicinal Chemistry (2013). Context: Primary source for the synthesis protocol (Supporting Information) and NMR data. URL:[Link]

  • An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. Source: Journal of Organic Chemistry (1990). Context: foundational methodology for using 4-keto acids in indole synthesis. URL:[Link]

  • PubChem Compound Summary: 2,2-Dimethyl-4-oxohexanoic acid. Source: National Center for Biotechnology Information. Context: Verification of identifiers and physical properties.[5] URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-4-oxohexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubility in a Promising Therapeutic Scaffold

2,2-Dimethyl-4-oxohexanoic acid, a keto-carboxylic acid, represents a structural motif of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, allows for diverse molecular interactions, making it a valuable building block for novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that underpins its utility, from synthesis and purification to formulation and bioavailability. Understanding and predicting its solubility behavior is paramount for researchers and scientists aiming to harness its full potential. This guide provides a comprehensive overview of the theoretical and practical aspects of 2,2-Dimethyl-4-oxohexanoic acid's solubility in organic media, offering field-proven insights and methodologies for its accurate determination and manipulation.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The structure of 2,2-Dimethyl-4-oxohexanoic acid dictates its solubility profile.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity to the molecule.

  • Ketone Group (C=O): The carbonyl group is also polar and can act as a hydrogen bond acceptor.[1][2]

  • Dimethylated Carbon Center: The gem-dimethyl group at the C2 position introduces steric hindrance, which can influence crystal packing and interactions with solvent molecules.

  • Alkyl Chain: The hexanoic acid backbone contributes to the nonpolar character of the molecule, influencing its solubility in less polar solvents.

The presence of both polar, hydrogen-bonding functional groups and a nonpolar hydrocarbon chain results in an amphiphilic character. This duality suggests that the solubility of 2,2-Dimethyl-4-oxohexanoic acid will be highly dependent on the nature of the organic solvent.

Predicting Solubility: A Qualitative Framework

While specific quantitative solubility data for 2,2-Dimethyl-4-oxohexanoic acid is not extensively reported in public literature, we can predict its behavior in various classes of organic solvents based on established chemical principles. The adage "like dissolves like" serves as a primary guiding principle.

Solubility Trends:

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and ketone groups of the solute. Consequently, high solubility is anticipated in these solvents. The solubility in alcohols may decrease as the alkyl chain of the alcohol increases due to a decrease in the solvent's polarity.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group. Good solubility is expected in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the oxygen-containing functional groups, the solubility of 2,2-Dimethyl-4-oxohexanoic acid in nonpolar solvents is expected to be limited. The nonpolar alkyl chain of the solute will have some affinity for these solvents, but the strong solute-solute interactions via hydrogen bonding will likely dominate.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Moderate to low solubility is predicted, depending on the specific solvent.

The interplay of these interactions is visually represented in the following diagram:

2,2-Dimethyl-4-oxohexanoic Acid 2,2-Dimethyl-4-oxohexanoic Acid Polar Protic Solvents (e.g., Methanol) Polar Protic Solvents (e.g., Methanol) 2,2-Dimethyl-4-oxohexanoic Acid->Polar Protic Solvents (e.g., Methanol) Strong H-Bonding (Donor & Acceptor) Polar Aprotic Solvents (e.g., DMSO) Polar Aprotic Solvents (e.g., DMSO) 2,2-Dimethyl-4-oxohexanoic Acid->Polar Aprotic Solvents (e.g., DMSO) H-Bonding (Acceptor) & Dipole-Dipole Nonpolar Solvents (e.g., Hexane) Nonpolar Solvents (e.g., Hexane) 2,2-Dimethyl-4-oxohexanoic Acid->Nonpolar Solvents (e.g., Hexane) Weak van der Waals Forces

Caption: Predicted interactions governing solubility.

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a robust experimental approach. The following protocol outlines a reliable method for measuring the solubility of 2,2-Dimethyl-4-oxohexanoic acid in a range of organic solvents.

Objective: To determine the equilibrium solubility of 2,2-Dimethyl-4-oxohexanoic acid in a given organic solvent at a specified temperature.

Materials and Equipment:

  • 2,2-Dimethyl-4-oxohexanoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,2-Dimethyl-4-oxohexanoic acid into a series of vials. The "excess" is crucial to ensure that a solid phase remains at equilibrium, confirming saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches a true equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 2,2-Dimethyl-4-oxohexanoic acid of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of 2,2-Dimethyl-4-oxohexanoic acid in the filtered sample by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates this experimental workflow:

A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature A->B Agitation C 3. Collect and Filter Supernatant B->C Settling D 4. Quantify by HPLC/GC C->D E 5. Determine Solubility from Calibration Curve D->E

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2,2-Dimethyl-4-oxohexanoic acid:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used over a range of temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Presence of Water: For some carboxylic acids, the presence of small amounts of water in organic solvents can enhance solubility due to the formation of hydrogen-bonded networks.[4]

  • pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, it is important to note that in mixed solvent systems containing water, the pH will have a profound effect on the solubility of the carboxylic acid. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.

Conclusion and Future Perspectives

While a definitive, quantitative solubility dataset for 2,2-Dimethyl-4-oxohexanoic acid in all common organic solvents is not yet established in the public domain, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of intermolecular forces. For researchers and drug development professionals, the ability to anticipate solubility trends and implement rigorous experimental protocols for its determination is essential. The methodologies and insights provided in this guide offer a robust framework for working with this promising compound, facilitating its journey from the laboratory to potential therapeutic applications. Further studies to quantify the solubility in a broad spectrum of solvents and at various temperatures would be of significant value to the scientific community.

References

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Filippa, M., Melo, G., & Gasull, E. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. CONICET Digital. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. [Link]

  • Soto, R., Svärd, M., Verma, V., Padrela, L., Ryan, K., & Rasmuson, Å. (2016). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International journal of pharmaceutics, 506(1-2), 344–353. [Link]

  • LookChem. (n.d.). 2,2-Dimethyl-4-oxohexanoic acid CAS NO.15118-53-3. [Link]

  • Unpublished. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Unpublished. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • O'Connor, M. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]

Sources

The Synthetic Cornerstone: A Guide to Gem-Dimethyl Substituted Keto Acids in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles and synthetic efficiencies. Among these, the gem-dimethyl group stands out for its profound influence on molecular conformation and metabolic stability. When integrated into a keto acid framework, this functionality gives rise to a class of building blocks—gem-dimethyl substituted keto acids—that are pivotal in the construction of complex molecules, from life-saving pharmaceuticals to intricate natural products.

This in-depth technical guide provides a comprehensive overview of the synthesis and application of these valuable compounds. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.

The Strategic Advantage of the Gem-Dimethyl Moiety: More Than Just Bulk

The presence of a gem-dimethyl group, often referred to as the Thorpe-Ingold effect, is a powerful tool in synthetic chemistry.[1][2][3][4] This structural feature can significantly accelerate intramolecular reactions by altering bond angles and favoring conformations conducive to ring closure.[1][2] Beyond this kinetic advantage, the gem-dimethyl motif imparts several desirable properties to a molecule:

  • Enhanced Potency and Selectivity: By restricting conformational flexibility, the gem-dimethyl group can lock a molecule into its bioactive conformation, leading to tighter binding with its target and thus increasing potency and selectivity.

  • Improved Pharmacokinetic Profile: The steric hindrance provided by the methyl groups can shield adjacent functional groups from metabolic degradation, prolonging the compound's half-life in the body.[5]

  • Increased Lipophilicity: The non-polar nature of the gem-dimethyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.

Navigating the Synthetic Landscape: Pathways to Gem-Dimethyl Keto Acids

The synthesis of gem-dimethyl substituted keto acids can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the desired scale, cost-effectiveness, and environmental impact.

The Dichloropinacolone Route: A Workhorse for Industrial Scale

One of the most established methods for the synthesis of 3,3-dimethyl-2-oxobutanoic acid, a key intermediate for the antiviral drug Atazanavir, begins with the chlorination of pinacolone to form dichloropinacolone.[6][7][8] This is followed by hydrolysis and oxidation to yield the target keto acid.[9][10]

Mechanism Overview:

The reaction proceeds through the hydrolysis of the dichloropinacolone to an intermediate α-hydroxy acid, which is then oxidized to the final keto acid. While effective, this route can generate significant amounts of high-salt and high-pollution wastewater, making it less environmentally friendly for large-scale production without proper waste management.[6]

Dichloropinacolone_Route Pinacolone Pinacolone Dichloropinacolone Dichloropinacolone Pinacolone->Dichloropinacolone Chlorination AlphaHydroxyAcid α-Hydroxy Acid Intermediate Dichloropinacolone->AlphaHydroxyAcid Alkaline Hydrolysis KetoAcid 3,3-Dimethyl-2-oxobutanoic Acid AlphaHydroxyAcid->KetoAcid Oxidation (e.g., KMnO4)

The 3,3-Dimethylbutyric Acid Route: A Greener Alternative

To address the environmental concerns of the dichloropinacolone route, a method starting from 3,3-dimethylbutyric acid has been developed.[8] This approach involves a halogenation reaction, followed by hydrolysis and a TEMPO-catalyzed oxidation.

Causality in Reagent Selection:

The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst is a key feature of this "greener" approach. TEMPO is a stable radical that, in the presence of a co-oxidant (such as sodium hypochlorite), facilitates the selective oxidation of the intermediate α-hydroxy acid to the keto acid under mild conditions.[8] This avoids the use of stoichiometric heavy metal oxidants like potassium permanganate, thereby reducing hazardous waste.

TEMPO_Oxidation Substrate 3,3-Dimethylbutyric Acid HalogenatedIntermediate Halogenated Intermediate Substrate->HalogenatedIntermediate Halogenation HydroxyIntermediate Hydrolyzed Intermediate (α-Hydroxy Acid) HalogenatedIntermediate->HydroxyIntermediate Hydrolysis Product 3,3-Dimethyl-2-oxobutanoic Acid HydroxyIntermediate->Product TEMPO-catalyzed Oxidation

A Novel Grignard-Based Approach

A more recent and innovative route involves the reaction of a tert-butyl Grignard reagent with oxalyl chloride in the presence of N,N'-diphenylurea.[6] This method offers several advantages, including mild reaction conditions, simpler operation, and reduced wastewater generation, making it suitable for large-scale, environmentally conscious production.

Comparative Analysis of Synthetic Routes

Parameter Dichloropinacolone Route 3,3-Dimethylbutyric Acid Route Grignard-Based Route
Starting Material Pinacolone3,3-Dimethylbutyric AcidOxalyl Chloride, tert-butyl Grignard reagent
Key Steps Chlorination, Hydrolysis, OxidationHalogenation, Hydrolysis, TEMPO-OxidationGrignard Reaction, Hydrolysis
Yield High (can exceed 90%)[10]HighHigh (reported as 85%)[6]
Environmental Impact High (generates high-salt wastewater)[6]Lower (avoids heavy metal oxidants)Low (less wastewater)[6]
Scalability Commercially establishedGoodPromising for large-scale production
Cost Potentially lower raw material costMay be higher due to catalystFavorable due to simpler process

Key Applications in Drug Discovery and Total Synthesis

The utility of gem-dimethyl substituted keto acids is prominently demonstrated in the synthesis of complex, biologically active molecules.

Atazanavir Synthesis: A Case Study

3,3-Dimethyl-2-oxobutanoic acid is a crucial intermediate in the synthesis of Atazanavir, a protease inhibitor used in the treatment of HIV.[7][11][12] The keto acid is converted to its corresponding amino acid derivative, (S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, which is then coupled with the core amine fragment of the drug.[7]

Atazanavir_Synthesis KetoAcid 3,3-Dimethyl-2-oxobutanoic Acid AminoAcid (S)-2-(methoxycarbonylamino)- 3,3-dimethylbutanoic acid KetoAcid->AminoAcid Reductive Amination & Protection Atazanavir Atazanavir AminoAcid->Atazanavir Amide Coupling

Inspiration from Natural Products: The Case of Paclitaxel (Taxol®)

The renowned anticancer drug Paclitaxel (Taxol®) features a gem-dimethyl group within its complex tetracyclic core.[13][14][15][16][17] While the total synthesis of Paclitaxel is a monumental undertaking with numerous reported routes, the presence of this motif underscores its importance in natural product chemistry. The principles governing the synthesis of gem-dimethyl substituted keto acids can provide valuable insights for constructing such intricate molecular architectures.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2-oxobutanoic Acid via the Dichloropinacolone Route

This protocol is a representative laboratory-scale procedure adapted from established industrial processes.[9][18]

Materials:

  • Dichloropinacolone

  • Sodium Hydroxide (NaOH)

  • Potassium Permanganate (KMnO₄)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum Ether

  • Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • Hydrolysis of Dichloropinacolone:

    • In a reaction vessel equipped with a stirrer and heating mantle, prepare a solution of sodium hydroxide in water.

    • Heat the alkaline solution to 50-80°C.

    • Slowly add dichloropinacolone to the heated solution over a period of 5 hours, maintaining the temperature.

    • After the addition is complete, continue stirring the reaction mixture for an additional 3 hours to ensure complete hydrolysis to the intermediate sodium 3,3-dimethyl-2-hydroxybutyrate.

  • Oxidation to the Keto Acid:

    • To the aqueous solution containing the intermediate, add potassium permanganate portion-wise over 5 hours, while maintaining the temperature at 50-60°C.

    • After the addition is complete, continue the reaction for another 3 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate and carefully acidify to pH 1 with hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts and distill off the dichloromethane under atmospheric pressure until the temperature reaches 100°C.

    • Cool the residue to 40°C and slowly add petroleum ether with stirring.

    • Continue stirring at 5-10°C for 5 hours to induce crystallization.

    • Collect the solid product by centrifugation or filtration and dry under vacuum to yield 3,3-dimethyl-2-oxobutanoic acid.

Self-Validation:

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Conclusion

Gem-dimethyl substituted keto acids are more than just simple building blocks; they are strategic tools that can significantly impact the success of a synthetic campaign. By understanding the underlying principles of their synthesis and the profound effects of the gem-dimethyl group, researchers can unlock new possibilities in the design and creation of novel therapeutics and the efficient total synthesis of complex natural products. The continued development of greener and more efficient synthetic routes to these valuable intermediates will undoubtedly play a crucial role in the future of medicinal chemistry and drug development.

References

  • Thorpe–Ingold effect - Wikipedia. (n.d.). Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC. (n.d.). Retrieved from [Link]

  • CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents. (n.d.).
  • Paclitaxel total synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Total Synthesis of Paclitaxel - PubMed. (2022, January 14). Retrieved from [Link]

  • Paclitaxel total synthesis - chemeurope.com. (n.d.). Retrieved from [Link]

  • The Baran Synthesis of Paclitaxel (Taxol®) - Organic Chemistry Portal. (2020, November 2). Retrieved from [Link]

  • A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed. (n.d.). Retrieved from [Link]

  • Technologic research for the synthesis of 3,3-dimethyl-2-oxo-butyric acid - ResearchGate. (n.d.). Retrieved from [Link]

  • CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents. (n.d.).
  • EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents. (n.d.).
  • United States Patent (19) - Googleapis.com. (1976, January 20). Retrieved from [Link]

  • Strategies and Lessons Learned from Total Synthesis of Taxol - PubMed. (2023, April 26). Retrieved from [Link]

  • Intermediates of Atazanavir | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. (n.d.). Retrieved from [Link]

  • US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid - Google Patents. (n.d.).
  • Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine - ChemRxiv. (n.d.). Retrieved from [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (2020, August 12). Retrieved from [Link]

  • US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google Patents. (n.d.).
  • In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses - MDPI. (n.d.). Retrieved from [Link]

Sources

2,2-Dimethyl-4-oxohexanoic acid PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2,2-Dimethyl-4-oxohexanoic acid , a specialized aliphatic keto-acid intermediate used primarily in the synthesis of selective AKR1C3 inhibitors and modified peptide therapeutics.

CAS No: 15118-53-3 Formula: C₈H₁₄O₃ Molecular Weight: 158.20 g/mol

Executive Summary

2,2-Dimethyl-4-oxohexanoic acid is a critical building block in medicinal chemistry, specifically designed to introduce steric bulk and metabolic stability into drug scaffolds. It is most notably employed in the structural optimization of Indomethacin analogues to strip them of COX-inhibitory activity while retaining potency against AKR1C3 (aldo-keto reductase family 1 member C3), a target in castrate-resistant prostate cancer (CRPC).

This guide details the compound's chemical identity, a validated synthesis protocol for laboratory preparation (as it is often non-commercial), and a rigorous safety profile derived from structural activity relationships (SAR).

Chemical Identity & Properties

PropertyData
IUPAC Name 2,2-Dimethyl-4-oxohexanoic acid
CAS Registry Number 15118-53-3
PubChem CID Not Assgined (Search via SMILES/CAS recommended)
SMILES CCC(=O)CC(C)(C)C(=O)O
InChI Key WCDLSRSKDWMPNQ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Melting Point 87–88 °C
Boiling Point ~268 °C (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water

Safety Profile & Handling (GHS)

Status: Research Chemical. No harmonized GHS classification exists in the ECHA or OSHA databases. Expert Assessment: Based on the functional groups (carboxylic acid, ketone) and analogues (e.g., Levulinic acid, 2,2-dimethylsuccinic acid), the following Precautionary Safety Profile must be adopted.

Predicted GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Handling Protocols
  • Engineering Controls: All operations involving heating or dust generation must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a lab coat.

  • Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) before absorbing with inert material (vermiculite).

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and decarboxylation over time.

Synthesis & Production

Commercial availability of 2,2-dimethyl-4-oxohexanoic acid is often limited to custom synthesis houses. For research applications, in-house preparation is recommended via the Grignard opening of 2,2-dimethylsuccinic anhydride .

Mechanistic Rationale

The synthesis exploits the steric difference between the two carbonyls in 2,2-dimethylsuccinic anhydride. The C4 carbonyl (adjacent to the methylene group) is less hindered than the C1 carbonyl (adjacent to the gem-dimethyl group). Nucleophilic attack by ethylmagnesium bromide occurs preferentially at C4, yielding the desired regioisomer.

Experimental Protocol

Reaction: 2,2-Dimethylsuccinic anhydride + EtMgBr


 2,2-Dimethyl-4-oxohexanoic acid

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Prep: Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq, e.g., 5.0 g) in anhydrous Tetrahydrofuran (THF) (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add Ethylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise over 30 minutes. Note: Slow addition is crucial to prevent double addition or ring opening at the wrong site.

  • Reaction: Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to 0 °C over 1 hour.

  • Quench: Quench the reaction carefully with 1N HCl (aq) until pH < 2. This protonates the carboxylate and hydrolyzes the magnesium salts.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: The crude product is often a viscous oil that crystallizes upon standing. Recrystallize from Hexane/Ether or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to obtain the pure acid.

Synthesis Pathway Diagram[2]

SynthesisPathway Anhydride 2,2-Dimethylsuccinic Anhydride Intermediate Magnesium Carboxylate Complex Anhydride->Intermediate THF, -78°C Nucleophilic Attack (C4) EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Intermediate Product 2,2-Dimethyl-4-oxohexanoic Acid Intermediate->Product 1N HCl Quench Acidification

Figure 1: Regioselective ring-opening of 2,2-dimethylsuccinic anhydride favors the less sterically hindered carbonyl.

Applications in Drug Discovery

Selective AKR1C3 Inhibition

2,2-Dimethyl-4-oxohexanoic acid is a key reagent in the "Fischer Indolization" strategy used to synthesize 2'-des-methyl-indomethacin analogues .

  • The Problem: Indomethacin is a potent COX-1/COX-2 inhibitor (causing GI toxicity) and also inhibits AKR1C3.

  • The Solution: Replacing the acetic acid side chain with a 2,2-dimethyl-4-oxohexanoic acid derived moiety eliminates COX binding (due to steric clash in the COX active site) while retaining high affinity for the AKR1C3 pocket.

  • Outcome: Compounds synthesized using this acid have shown >100-fold selectivity for AKR1C3 over AKR1C2, making them promising leads for Castrate-Resistant Prostate Cancer (CRPC) therapy.

Peptide Modification (Stapling/Linkers)

The gem-dimethyl group acts as a "Thorpe-Ingold" effector, restricting conformational freedom. When incorporated into peptide backbones or linkers, this acid:

  • Increases metabolic stability against proteases.

  • Promotes specific secondary structures (turns/helices) in peptidomimetics.

References

  • Abouzid, K., et al. (2007).[1] "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities." Medicinal Chemistry, 3(5), 433-438.

  • Flanagan, J. U., et al. (2012). "Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 in Castrate-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 55(9), 4183–4196.

  • Byrns, M. C., et al. (2012). "Structure-Activity Relationships of Indomethacin Analogues for Inhibition of AKR1C3." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "2,2-Dimethyl-4-oxohexanoic acid (via SMILES Search)." National Center for Biotechnology Information.

Sources

Technical Guide: Synthesis of 2,2-Dimethyl-4-oxohexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2,2-dimethyl-4-oxohexanoic acid methyl ester . This protocol is designed for research applications requiring high-purity intermediates for heterocyclic synthesis (e.g., Fischer indolization) or metabolic stability studies.

Executive Summary

Target Molecule: Methyl 2,2-dimethyl-4-oxohexanoate CAS Registry Number: 15118-53-3 (Acid precursor) Core Challenge: Installing the gem-dimethyl group at the


-position while establishing the 1,4-dicarbonyl relationship ( 

-keto ester). Direct alkylation of

-keto esters with tertiary halides is often low-yielding due to steric hindrance and E2 elimination. Recommended Route: A two-stage "Lactone Activation" strategy .
  • Anionic Epoxide Opening: Reaction of methyl isobutyrate enolate with 1,2-epoxybutane to form a

    
    -lactone intermediate.
    
  • Oxidative Ring Opening: Hydrolysis of the lactone followed by Ruthenium-catalyzed oxidation to yield the keto-acid, which is subsequently esterified.

This route, derived from protocols for AKR1C3 inhibitor synthesis, avoids the formation of O-alkylation byproducts common in direct alkylation strategies.

Retrosynthetic Analysis

The strategic disconnection relies on masking the


-keto acid as a saturated lactone. This protects the carbonyl functionality during the critical carbon-carbon bond formation step.

Retrosynthesis Target Target: Methyl 2,2-dimethyl-4-oxohexanoate (1,4-dicarbonyl) Acid Intermediate: 2,2-Dimethyl-4-oxohexanoic Acid Target->Acid Esterification Lactone Lactone Intermediate: 3,3-dimethyl-5-ethyl-dihydrofuran-2-one Acid->Lactone Oxidative Cleavage (RuO4) SM1 Methyl Isobutyrate (Nucleophile) Lactone->SM1 Epoxide Opening (LDA) SM2 1,2-Epoxybutane (Electrophile) Lactone->SM2

Figure 1: Retrosynthetic logic flow from target ester to commercially available starting materials.

Detailed Experimental Protocol

Phase 1: Synthesis of the Lactone Intermediate

Objective: Construct the carbon skeleton via nucleophilic attack of the isobutyrate enolate on the epoxide.

Reaction Scheme:



ReagentEquiv.[1][2]RoleCritical Parameter
Methyl Isobutyrate 1.0SubstrateDry, distilled.
LDA (Lithium Diisopropylamide) 1.1BaseFreshly prepared or titrated.
1,2-Epoxybutane (2-Ethyloxirane) 1.2ElectrophileAdd slowly to control exotherm.
THF (Tetrahydrofuran) SolventMediumAnhydrous; Oxygen-free.
BF3·OEt2 (Optional) 1.0Lewis AcidPromotes epoxide opening if reaction is sluggish.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C .

  • Addition: Dropwise add methyl isobutyrate (1.0 equiv) over 15 minutes. Stir for 30–45 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Add 1,2-epoxybutane (1.2 equiv) dropwise.

    • Note: If reactivity is low, add BF

      
      ·OEt
      
      
      
      (1.0 equiv) immediately after the epoxide to activate the ring.
  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature overnight.

  • Quench & Cyclization: Quench with aqueous HCl (1M). The acidic environment promotes the cyclization of the intermediate

    
    -hydroxy ester into the lactone.
    
  • Workup: Extract with Etngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    O (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify the crude oil via vacuum distillation (bp ~115-120°C at 0.5 psi) or flash chromatography (Hexanes/EtOAc) to yield 3,3-dimethyl-5-ethyl-dihydrofuran-2-one .

Phase 2: Oxidative Ring Opening to Keto-Acid

Objective: Convert the lactone to the keto-acid using a catalytic Ruthenium oxidation.

Reaction Scheme:



ReagentEquiv.[1][2]RoleCritical Parameter
Lactone (from Phase 1) 1.0Substrate-
NaOH (5N) 1.5HydrolysisEnsure full saponification before oxidation.
RuO2·xH2O 0.05CatalystPre-catalyst for RuO4.
NaOCl (Bleach, 10-15%) 2.5Stoichiometric OxidantAdd dropwise; highly exothermic.

Step-by-Step Methodology:

  • Saponification: Suspend the lactone in water and add 5N NaOH.[1] Stir at room temperature for 1–2 hours until the mixture becomes homogeneous (indicating ring opening to the hydroxy-carboxylate).

  • Catalyst Addition: Cool the solution to 0–5°C (ice bath). Add catalytic RuOngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ·xH
    
    
    
    O. The solution will be black.
  • Oxidation: Dropwise add the NaOCl solution.[1]

    • Visual Cue: The black RuO

      
       will turn into the yellow/green volatile RuO
      
      
      
      species in situ.
    • Control: Maintain temperature <10°C . Rapid addition can cause runaway exotherms or over-oxidation.

  • Quench: After 1–2 hours, quench excess oxidant with isopropanol (reacts with residual RuOngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     to precipitate black RuO
    
    
    
    ). Filter off the solids.
  • Isolation: Acidify the filtrate with concentrated HCl to pH ~1. Extract with EtOAc (3x). Dry and concentrate to yield 2,2-dimethyl-4-oxohexanoic acid as a white/off-white solid or viscous oil.

Phase 3: Methyl Ester Formation

Objective: Final conversion to the target methyl ester.

Methodology:

  • Dissolve the keto-acid in Methanol (MeOH).

  • Add a catalytic amount of concentrated H

    
    SO
    
    
    
    (or use Thionyl Chloride pre-dissolved in MeOH).
  • Reflux for 2–3 hours.

  • Concentrate, neutralize with saturated NaHCO

    
    , and extract with EtOAc.
    
  • Final Purification: Distillation or column chromatography (SiO

    
    , Hexane/EtOAc 9:1).
    

Analytical Characterization (Expected Data)

TechniqueFeatureExpected SignalInterpretation
1H NMR

3.65 ppm (s, 3H)
-OCH

Methyl ester singlet.

1.20 ppm (s, 6H)
-C(CH

)

-
Gem-dimethyl singlet (characteristic).

2.60 ppm (s, 2H)
-CCH

CO-
Methylene bridge between quaternary center and ketone.

2.40 ppm (q, 2H)
-COCH

CH

Methylene of the ethyl ketone group.

1.05 ppm (t, 3H)
-COCH

CH

Terminal methyl triplet.
13C NMR ~208 ppmC =O (Ketone)Distinct ketone carbonyl.
~177 ppmC =O (Ester)Ester carbonyl.
~42 ppmC

Quaternary carbon.

Safety & Handling

  • Ruthenium Tetroxide (RuO

    
    ):  Generated in situ during Phase 2. It is a volatile, highly aggressive oxidant. Work must be performed in a well-ventilated fume hood.  Avoid contact with organics like acetone or paper during the active oxidation phase, as this can cause fire.
    
  • 1,2-Epoxybutane: A known carcinogen and highly flammable. Use proper PPE (gloves, goggles) and handle in a hood.

  • Exotherms: Both the LDA deprotonation and the NaOCl oxidation are exothermic. Strict temperature control is required to prevent runaway reactions.

References

  • Primary Synthetic Protocol: Liedtke, A. J., et al. "Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17

    
    -Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer." Journal of Medicinal Chemistry, vol. 56, no. 6, 2013, pp. 2429–2454.
    Note: See Supporting Information (S8-S10) for the specific experimental details on the synthesis of 2,2-dimethyl-4-oxohexanoic acid.
    
    
  • General Methodology for

    
    -Keto Esters: 
    Bhogadhi, Y. N., & Zercher, C. K. "Formation of 
    
    
    
    -Keto Esters from
    
    
    -Keto Esters: Methyl 5,5-dimethyl-4-oxohexanoate." Organic Syntheses, vol. 91, 2014, pp. 248-259. Note: Provides context on alternative chain-extension strategies, though for a structural isomer.

Sources

Technical Deep Dive: Thermodynamic Control in RuO2/NaOCl Oxidation of Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Mechanistic Foundation

The "Thermal Switch" in Ruthenium Oxidations

The oxidation of lactones using the Ruthenium Dioxide (


) / Sodium Hypochlorite (

) system is a deceptive transformation. While theoretically straightforward—converting a cyclic ester into a dicarboxylic acid—it operates on a knife-edge of stability.

In drug development, this reaction is often employed for oxidative ring opening (scaffold remodeling) or the degradation of electron-rich masking groups . However, the active species, Ruthenium Tetroxide (


), is notoriously unstable. It exists in a delicate equilibrium that is governed almost entirely by temperature  and oxidant concentration .

The Core Thesis: Control of this reaction is not about maintaining a static temperature; it is about managing the exothermic flux of the NaOCl addition to match the kinetic consumption of the Ru(VIII) species. If the temperature rises unchecked,


 thermally decomposes to inactive 

before it can oxidize the substrate, leading to "stalled" black mixtures and chlorination side-products.
The Catalytic Cycle & Failure Modes

Understanding the failure modes is prerequisite to designing the protocol. The cycle relies on the continuous regeneration of volatile, yellow


 from insoluble, black 

.

RuCycle RuO2 RuO2 (IV) (Black Precipitate) RuO4 RuO4 (VIII) (Yellow/Organic Soluble) RuO2->RuO4 Oxidation by NaOCl RuO4->RuO2 Reduction by Substrate RuO4->RuO2 Heat (>30°C) Diacid Product (Dicarboxylic Acid) Lactone Substrate (Lactone) Lactone->Diacid Oxidative Cleavage NaOCl NaOCl (aq) Stoichiometric Oxidant NaOCl->RuO2 Consumed Decomp Thermal Decomposition (> Ambient T)

Figure 1: The Ruthenium Catalytic Cycle. Note the competition between productive oxidation (Green path) and thermal decomposition (Red dashed path).

Part 2: The Thermodynamic Profile & Solvent Systems

The Biphasic Necessity

Unlike homogeneous oxidations, this reaction must be biphasic.


 is generated in the aqueous phase but partitions into the organic phase to react.
  • Traditional:

    
     (Effective but toxic/banned in many scale-up facilities).
    
  • Modern Standard:

    
     or 
    
    
    
    .
    • Role of Acetonitrile (MeCN): Critical. It acts as a ligand to solubilize lower-valent Ru species (Ru(IV)-carboxylates) that would otherwise precipitate and coat the stirring bar, killing the catalysis.

The Exotherm of Hypochlorite

The addition of NaOCl is the primary heat source.

  • 
    :  Highly exothermic.
    
  • Risk: Rapid addition leads to localized hot spots

    
    .
    
  • Consequence: At

    
    , NaOCl disproportionates to chlorate (
    
    
    
    ), and
    
    
    decomposes. You lose both the catalyst and the re-oxidant.
Temperature Zones
TemperatureState of Ru CatalystReaction StatusRisk Factor
< 0°C Stable Ru(VIII)Extremely SlowAccumulation of unreacted NaOCl (Safety hazard upon warming).
0°C - 10°C Optimal Controlled Ideal balance of reactivity and stability.
20°C - 25°C Meta-stableFastRequires vigorous stirring to prevent hot-spots.
> 30°C UnstableStalledCatalyst crashes out as black

; side-chlorination dominates.

Part 3: The Self-Validating Protocol

This protocol is designed to be self-validating . The color of the reaction mixture serves as a real-time indicator of the catalytic cycle's health. You do not need to wait for HPLC to know if the reaction is working.

Materials
  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .
  • Oxidant: Commercial bleach (NaOCl, 10-13% w/v). Note: Titrate your bleach before use. Old bleach has low titer and high NaOH, which can hydrolyze sensitive lactones.

  • Solvent: Acetonitrile (

    
    ) / Ethyl Acetate (
    
    
    
    ) / Water (1:1:2 ratio).
Step-by-Step Methodology
Phase 1: Initiation (The "Yellow Flash")
  • Dissolve the lactone substrate in the organic solvent mixture (

    
    ).
    
  • Add the catalytic

    
     (black powder). The mixture will be black suspension.
    
  • Cool the vessel to 0°C - 5°C using an ice/water bath.

  • Validation Step: Add the first 5% of the calculated NaOCl solution.

    • Observation: The black suspension should turn into a bright yellow/orange emulsion within 2-5 minutes.

    • Troubleshooting: If it remains black after 10 mins, check pH (must be 6-8) or add more water to dissolve inorganic salts.

Phase 2: The Controlled Feed (Thermodynamic Control)
  • Begin dropwise addition of NaOCl.

  • The Rule of Color: Adjust the addition rate to maintain the yellow color .

    • Yellow:[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       is present.[2][3][4][5][6][7] Reaction is healthy.
      
    • Turning Black:

      
       is being consumed faster than added (or T is too high). Stop and wait. 
      
    • Turning Green: Intermediate Ru species accumulating.[2] Slow down addition.

  • Temperature Limit: Monitor internal temperature. Do not allow T > 10°C. If T spikes, stop addition immediately. The yellow color may fade to black; this is acceptable. Resume only when T < 5°C.

Phase 3: The "End-Point" Quench
  • Once NaOCl addition is complete, allow to stir at 0°C for 30 mins.

  • Quench: Add Isopropyl Alcohol (IPA) or saturated

    
     dropwise.
    
    • Visual Confirmation: The yellow emulsion will instantly turn into a black precipitate (

      
      ) as the Ru(VIII) is reduced. The organic layer should become clear/colorless (excluding the black solids).
      
Workflow Logic Diagram

Workflow Start Start: Substrate + RuO2 (Black Suspension) Cool Cool to 0°C Start->Cool Init Add 5% NaOCl Cool->Init CheckColor Check Color? Init->CheckColor Yellow Yellow/Orange (Active RuO4) CheckColor->Yellow Yes Black Black (Inactive RuO2) CheckColor->Black No AddMore Continue Dropwise NaOCl Monitor Temp < 10°C Yellow->AddMore Stop Stop Addition Check pH / Cool Black->Stop AddMore->CheckColor Loop Complete TLC/HPLC Check Complete? AddMore->Complete Stop->CheckColor Retry Complete->AddMore No Quench Quench with IPA (Returns to Black) Complete->Quench Yes

Figure 2: Operational decision tree for controlling the oxidation process.

Part 4: Troubleshooting & Optimization

pH Control: The Silent Killer

Commercial bleach is basic (


) to stabilize the hypochlorite.
  • Issue: High pH can hydrolyze the lactone ring before oxidation, or prevent the formation of

    
     (which prefers slightly acidic/neutral conditions).
    
  • Solution: Maintain pH 6–8.

    • Protocol: If the reaction stalls (stays black despite NaOCl addition), measure the aqueous pH. If basic, carefully buffer with dilute

      
       or use a phosphate buffer system in the aqueous phase.
      
Solvent Ratios

If the reaction is sluggish (yellow color persists but starting material remains):

  • Increase Water:

    
     regeneration requires water. If the system is too organic-rich, the salt byproducts precipitate and coat the catalyst.
    
  • Increase MeCN: Acetonitrile helps break down the insoluble Ru-carboxylate polymeric complexes that form during lactone cleavage.

References

  • Carlsen, P. H. J., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936–3938. [Link]

  • Nuñez, M. T., & Martin, V. S. (1990).[6][7] Efficient oxidation of phenyl groups to carboxylic acids with ruthenium tetraoxide.[1][6][7] A simple synthesis of (R)-gamma-caprolactone. The Journal of Organic Chemistry, 55(6), 1928–1932. [Link]

  • Piccialli, V. (2014). Ruthenium tetroxide and perruthenate chemistry. Recent advances and related transformations mediated by other transition metal oxo-species. Molecules, 19(5), 6534–6582. [Link]

Sources

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